
2,3,3',4,4'-Pentachloro-5'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H6Cl5O. It is a derivative of biphenyl, where five chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl typically involves the chlorination of methoxy-substituted biphenyls. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield. Safety measures are crucial due to the toxic nature of chlorine gas and the potential environmental impact of PCBs .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated biphenyls.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyls.
Applications De Recherche Scientifique
2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions and environmental conditions.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its bioaccumulation in living organisms.
Medicine: Research on its toxicological effects and potential links to diseases such as cancer and neurological disorders.
Mécanisme D'action
The mechanism by which 2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl exerts its effects involves several molecular targets and pathways:
Activation of Xenobiotic Metabolizing Enzymes: The compound can activate phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes, leading to the formation of reactive metabolites.
Disruption of Endocrine Functions: It can bind to hormone receptors, interfering with normal hormonal signaling and regulation.
Cell Cycle Regulation: The compound may affect cell cycle regulation, potentially leading to uncontrolled cell growth and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3’,4,4’-Pentachlorobiphenyl: Similar structure but lacks the methoxy group.
2,3’,4,4’,5-Pentachlorobiphenyl: Different substitution pattern on the biphenyl rings.
3,3’,4,4’,5-Pentachlorobiphenyl: Another isomer with a different substitution pattern.
Uniqueness
2,3,3’,4,4’-Pentachloro-5’-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which can influence its chemical reactivity, environmental behavior, and biological effects. The methoxy group can enhance its lipophilicity, affecting its bioaccumulation and persistence in the environment .
Propriétés
Numéro CAS |
60082-87-3 |
|---|---|
Formule moléculaire |
C13H7Cl5O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(3,4-dichloro-5-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-10-5-6(4-9(15)12(10)17)7-2-3-8(14)13(18)11(7)16/h2-5H,1H3 |
Clé InChI |
ZBZQCPOTSOEMGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
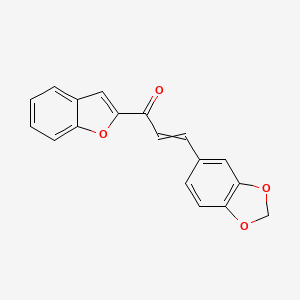

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)

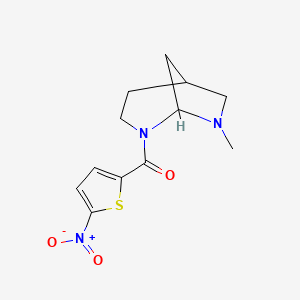
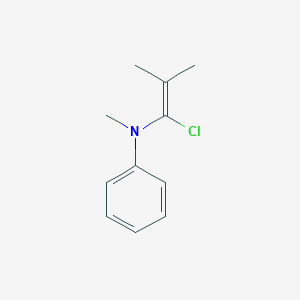

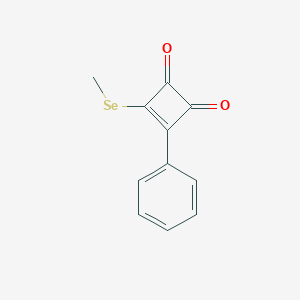
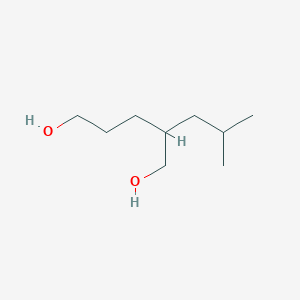
![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)
